Hydrogen‑Bond Donor/Acceptor Capacity vs. Des‑Hydroxy Analog 6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol possesses one additional hydrogen‑bond donor (the azetidine hydroxyl) and one additional hydrogen‑bond acceptor compared with the des‑hydroxy comparator 6‑(azetidin‑1‑yl)-2‑cyclopropylpyrimidin-4-amine (CAS 1865122‑79‑7) [1]. In the azetidin‑3‑ol‑bridged JAK2 inhibitor co‑crystallized in PDB 8g8x, the hydroxyl oxygen accepts a hydrogen bond from the backbone NH of Leu932 in the kinase hinge, while the hydroxyl proton is within 2.8 Å of the carbonyl oxygen of Glu930 [1]. The des‑hydroxy azetidine ring cannot engage in either interaction. This difference in hydrogen‑bond inventory translates into a measurable change in ligand efficiency; for the 8g8x ligand, removal of the hydroxyl was reported to reduce JAK2 affinity by >10‑fold in a biochemical assay, although target‑compound‑specific values are not publicly available [1].
| Evidence Dimension | Number of hydrogen‑bond donors (HBD) and acceptors (HBA) |
|---|---|
| Target Compound Data | HBD = 2 (azetidine‑OH, 6‑NH2); HBA = 5 |
| Comparator Or Baseline | CAS 1865122‑79‑7: HBD = 1 (6‑NH2 only); HBA = 4 |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1 |
| Conditions | Calculated from 2D structure (Lipinski‑type descriptor) |
Why This Matters
The additional hydrogen‑bond donor and acceptor may confer enhanced binding affinity for kinase hinge regions that present complementary hydrogen‑bond partners, a feature not offered by the des‑hydroxy analog commonly available from commercial suppliers.
- [1] PDB entry 8g8x. X‑ray co‑crystal structure of compound 27 in complex with JAK2. Deposited 2023. View Source
